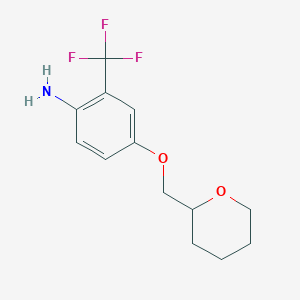

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline

Description

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline is a chemical compound characterized by its unique molecular structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and an aniline moiety

Properties

IUPAC Name |

4-(oxan-2-ylmethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(4-5-12(11)17)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZLGWJXDHKLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Trifluoromethyl)aniline Core

A common route begins with the preparation of 2-(trifluoromethyl)aniline, typically via catalytic hydrogenation of 2-trifluoromethyl-4-chloro-nitrobenzene:

- Starting Material: 2-trifluoromethyl-4-chloro-nitrobenzene

- Catalyst: Palladium on carbon (5% Pd/C)

- Solvent: Methanol (polar medium)

- Hydrogen Source: Molecular hydrogen (H₂)

- Temperature: 20–25°C (ice bath cooling to control exotherm)

- Base: Sodium hydroxide (to facilitate reduction and dechlorination)

- Yield: Up to 95%

Reaction Summary:

$$

\text{2-trifluoromethyl-4-chloro-nitrobenzene} \xrightarrow[\text{Pd/C, NaOH}]{\text{H}_2, \text{MeOH}} \text{2-(trifluoromethyl)aniline}

$$

Table 1. Example Reduction Conditions and Yields

| Step | Substrate | Catalyst (wt%) | Solvent | Temp (°C) | H₂ Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-trifluoromethyl-4-chloro-nitrobenzene | 5 (Pd/C) | MeOH | 20–25 | 0.2 | 95 |

Introduction of the Tetrahydro-2H-pyran-2-ylmethoxy Group

The next step involves the alkylation of the aniline derivative at the para position with a tetrahydro-2H-pyran-2-ylmethoxy substituent. This is typically achieved via nucleophilic aromatic substitution or via a Williamson ether synthesis:

- Substrate: 2-(trifluoromethyl)aniline

- Alkylating Agent: Tetrahydro-2H-pyran-2-ylmethyl bromide or chloride

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: 60–100°C

- Yield: Typically 60–85% (literature and supplier data)

Reaction Summary:

$$

\text{2-(trifluoromethyl)aniline} + \text{Tetrahydro-2H-pyran-2-ylmethyl halide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{4-(tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline}

$$

Table 2. Example Alkylation Conditions

| Step | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2 | 2-(trifluoromethyl)aniline | Tetrahydro-2H-pyran-2-ylmethyl bromide | K₂CO₃/NaH | DMF | 80 | 60–85 |

Industrial and Laboratory Considerations

- Reaction Optimization: Industrial synthesis may involve optimization of solvent, temperature, and catalyst loading to maximize yield and minimize byproducts.

- Purification: Typical purification methods include recrystallization or column chromatography. Analytical techniques such as NMR and mass spectrometry confirm product identity and purity.

- Safety: The compound is classified as an irritant; appropriate safety protocols must be followed during synthesis and handling.

Summary Table of Key Physical and Chemical Data

| Property | Value (Predicted/Reported) |

|---|---|

| Molecular Weight | 275.27 g/mol |

| Boiling Point | 364.6 ± 42.0 °C |

| Density | 1.235 ± 0.06 g/cm³ |

| pKa | 1.97 ± 0.10 |

| Hazard Class | Irritant |

Research Findings and Notes

- The stepwise approach, starting from a trifluoromethylated nitrobenzene, allows for high selectivity and yield in the preparation of the target aniline.

- The introduction of the tetrahydro-2H-pyran-2-ylmethoxy group is best achieved via alkylation under basic conditions, with careful control to avoid over-alkylation or side reactions.

- The methods described are scalable from laboratory to industrial scale, with reported yields suitable for commercial production.

- Analytical confirmation (NMR, MS) is essential for verifying the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: The oxidation of the aniline group can lead to the formation of nitro compounds.

Reduction: Reduction of the nitro group can produce amines.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline is being investigated for its role as a selective agonist for cannabinoid receptors, particularly CB2 receptors. These receptors are implicated in various physiological processes, including pain modulation and inflammation. Research indicates that compounds targeting CB2 receptors can serve as therapeutic agents for inflammatory and neuropathic pain .

Case Study:

A study focused on optimizing lead compounds for CB2 receptor activity identified derivatives of tetrahydropyran-based structures that exhibited promising analgesic effects in animal models. The compound was noted for its ability to modulate pain pathways effectively .

Anticancer Research

The compound has also been explored for its anticancer properties. Research has indicated that trifluoromethyl-substituted anilines can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert pharmacological effects.

Case Study:

In a study evaluating the cytotoxicity of several aniline derivatives, 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline demonstrated significant activity against specific cancer cell lines, suggesting a pathway for further development as an anticancer agent .

Polymer Chemistry

The unique structure of 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline allows it to be utilized in the synthesis of advanced polymer materials. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making it suitable for high-performance applications.

Case Study:

Research into polymer composites incorporating this compound has shown improved mechanical properties and thermal resistance compared to traditional polymers. These enhancements make it a candidate for applications in aerospace and automotive industries where material performance is critical .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | CB2 receptor agonist | Potential therapeutic agent for pain management |

| Anticancer Research | Cytotoxic agent against cancer cells | Significant activity observed in specific cell lines |

| Material Science | Advanced polymer materials | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism by which 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can interact with various biological targets, leading to specific biochemical effects. The aniline group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline

2-(Trifluoromethyl)aniline

4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenol

Uniqueness: 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline is unique due to the combination of the tetrahydropyran ring and the trifluoromethyl group, which provides distinct chemical and biological properties compared to similar compounds

Biological Activity

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline, with the CAS number 946784-43-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C₁₃H₁₆F₃NO₂, and it has a molecular weight of 275.27 g/mol. The structure features a trifluoromethyl group and a tetrahydropyran moiety which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 946784-43-6 |

| Molecular Formula | C₁₃H₁₆F₃NO₂ |

| Molecular Weight | 275.27 g/mol |

| Hazard Classification | Irritant |

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline exhibit significant antitumor properties. For instance, substituted analogs of pyran derivatives have shown promising in vitro anticancer activity. One study reported that specific analogs demonstrated ED(50) values ranging from 0.059 to 0.090 μM against tumor cell lines, suggesting a strong cytotoxic effect .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the pyran ring and the introduction of various substituents can significantly alter the compound's potency against cancer cells. For example, increasing the electron-withdrawing capacity of substituents on the aromatic ring enhances antitumor activity .

Case Studies

-

In Vitro Studies :

A study on substituted 4-amino-2H-pyran-2-one analogs revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The most active compounds were noted for their ability to inhibit cell growth effectively . -

Mechanistic Insights :

Investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. This was demonstrated in studies where treated cells exhibited increased markers of apoptosis compared to untreated controls . -

Comparative Analysis :

A comparative analysis with other known antitumor agents highlighted that while some compounds displayed superior efficacy, others showed synergistic effects when combined with traditional chemotherapeutics, indicating potential for combination therapies .

Q & A

Q. Basic

- Column chromatography (silica gel with ethyl acetate/petroleum ether) is effective for separating polar byproducts .

- Reverse-phase HPLC (C18 column, acetonitrile/water with 0.03% formic acid) resolves closely related impurities, as evidenced by retention times of 0.81–1.32 minutes .

How can low yields in coupling reactions be addressed?

Q. Advanced

- Catalyst alternatives : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for sterically hindered substrates .

- Base selection : K₃PO₄ (vs. K₂CO₃) may improve nucleophilic displacement in THF .

- Moisture control : Strict nitrogen atmosphere prevents deactivation of moisture-sensitive intermediates .

What analytical techniques confirm the compound’s structural integrity?

Q. Basic

- LCMS : Molecular ion peaks (e.g., m/z 307 [M+H]⁺) validate molecular weight .

- HPLC : Retention time consistency (e.g., 0.99 minutes under SQD-AA05 conditions) confirms purity .

- NMR : Analyze aromatic protons and trifluoromethyl signals to verify substitution patterns.

How to resolve discrepancies in HPLC retention times under varying conditions?

Q. Advanced

- Mobile phase adjustments : Additives like formic acid (0.03%) improve peak symmetry by suppressing silanol interactions .

- Column temperature : Elevate to 40°C to reduce retention time variability caused by solvent viscosity changes .

What side reactions occur during synthesis, and how are they mitigated?

Q. Basic

- THP deprotection : Acidic conditions may cleave the tetrahydro-2H-pyranylmethoxy group. Use neutral buffers during workup .

- Over-bromination : Control NBS stoichiometry (1.05–1.1 eq.) and reaction time (<2 hours) to avoid di-substitution .

What strategies enable regioselective functionalization of the aniline ring?

Q. Advanced

- Directing groups : The -NH₂ group directs electrophilic substitution to the para position. Protect the amine with Boc to switch regioselectivity .

- Halogenation : Use NBS in DMF to selectively brominate the ortho position relative to the trifluoromethyl group .

How should moisture-sensitive intermediates be handled during synthesis?

Q. Basic

- Solvent drying : Use anhydrous THF or DMF stored over molecular sieves .

- Inert atmosphere : Conduct reactions under nitrogen or argon to prevent hydrolysis .

What mechanistic insights explain the palladium-catalyzed steps in synthesis?

Q. Advanced

- Oxidative addition : Pd(0) inserts into the C–Br bond of aryl halides, forming Pd(II) intermediates .

- Transmetallation : Boronate esters transfer the aryl group to Pd(II), followed by reductive elimination to form the C–C bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.